N-(6-methoxy-2-methylpyridin-3-yl)acetamide is an organic compound characterized by its unique structure, featuring a methoxy group attached to a pyridine ring. Its molecular formula is , and it possesses a molecular weight of approximately 192.22 g/mol. This compound is recognized for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals.
N-(6-methoxy-2-methylpyridin-3-yl)acetamide exhibits notable biological activities, including:
The synthesis of N-(6-methoxy-2-methylpyridin-3-yl)acetamide typically involves several steps:
N-(6-methoxy-2-methylpyridin-3-yl)acetamide has several potential applications:
Interaction studies have shown that N-(6-methoxy-2-methylpyridin-3-yl)acetamide can bind to various biological targets, including:
These interactions are crucial for understanding its pharmacodynamics and potential therapeutic uses .
Several compounds share structural similarities with N-(6-methoxy-2-methylpyridin-3-yl)acetamide. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
N-(6-Methylpyridin-2-yl)acetamide | 5327-33-3 | 0.93 |
N,N-Bis(6-methylpyridin-2-yl)acetamide | 342653-92-3 | 0.89 |
N-(6-Methylpyridin-2-yl)-N-(pyridin-2-yl)acetamide | 342653-90-1 | 0.89 |
2-Bromo-N-(6-methylpyridin-2-yl)acetamide | 349121-05-7 | 0.89 |
N-(6-Methylpyridin-2-yl)formamide | 38614-78-7 | 0.87 |
N-(6-methoxy-2-methylpyridin-3-yl)acetamide is unique due to its methoxy substitution on the pyridine ring, which enhances its solubility and biological activity compared to similar compounds lacking this functional group. Its specific structural features contribute to its distinct pharmacological profile and potential applications in drug design .